N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine
Description
N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine is a heterocyclic organophosphorus compound featuring a benzodioxaphosphole core with two benzyl groups attached to the nitrogen atom. Its structure combines a six-membered benzene ring fused with a five-membered dioxaphosphole ring, where the phosphorus atom is bonded to an amine group substituted with benzyl moieties.
The synthesis typically involves nucleophilic substitution or cyclization reactions using benzylamine derivatives and phosphorus-containing precursors.
Properties
CAS No. |
877659-99-9 |
|---|---|
Molecular Formula |
C20H18NO2P |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
N,N-dibenzyl-1,3,2-benzodioxaphosphol-2-amine |
InChI |
InChI=1S/C20H18NO2P/c1-3-9-17(10-4-1)15-21(16-18-11-5-2-6-12-18)24-22-19-13-7-8-14-20(19)23-24/h1-14H,15-16H2 |
InChI Key |
YRHRGMTZTPCOHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)P3OC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine can be synthesized through the reaction of diisopropylphosphoramidous dichloride with benzyl alcohol. The reaction typically involves the use of solvents such as tetrahydrofuran and triethylamine as a base. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the benzyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphoramidites .
Scientific Research Applications
N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine has several scientific research applications:
Chemistry: It is used as a phosphitylating agent in the synthesis of phosphopeptides and nucleotide analogs.
Biology: The compound is utilized in the study of cellular signaling pathways involving phosphoinositides.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine involves its ability to act as a phosphitylating agent. It can transfer its phosphoramidite group to nucleophiles, forming phosphoramidate bonds. This mechanism is crucial in the synthesis of phosphopeptides and nucleotide analogs. The molecular targets include enzymes and receptors involved in phosphorylation pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine and its analogs:
Structural and Electronic Differences
- Substituent Effects : The dibenzyl groups in the target compound confer significant steric hindrance compared to methyl or propyl substituents in analogs (e.g., N,N,4-trimethyl or N,N-dimethyl-4-propyl derivatives). This steric bulk may limit its utility in reactions requiring high ligand mobility but enhance selectivity in metal coordination .
- Electronic Properties: The oxidized derivative (CAS 51355-58-9) exhibits a P=O bond, increasing electrophilicity at phosphorus and altering its reactivity toward nucleophiles compared to the non-oxidized parent compound .
Research Findings and Data
Spectral Characterization
- IR/NMR: Benzodioxaphosphol-amine derivatives show characteristic P–N stretching vibrations (IR: 950–1100 cm⁻¹) and distinct ³¹P NMR shifts (δ +5 to +25 ppm for non-oxidized forms; δ +20 to +40 ppm for P=O derivatives) .
Biological Activity
N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a unique phospholane structure that contributes to its biological properties. The presence of the benzodioxaphosphole moiety enhances its interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of benzodioxaphosphole compounds exhibit significant antimicrobial properties. This compound has been screened against various bacterial strains:
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Bacillus subtilis | Moderate | Desmukh et al. |
| Escherichia coli | Moderate | Desmukh et al. |
| Pseudomonas aeruginosa | Mild | Desmukh et al. |
In vitro studies demonstrated that this compound exhibits varying degrees of antibacterial activity, particularly against Gram-positive bacteria.
Enzyme Inhibition
In addition to its antimicrobial properties, this compound has been evaluated for its potential as an enzyme inhibitor. Research indicates that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmission.
Inhibition Data
The following table summarizes the inhibition potency of this compound:
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase | 27.04–106.75 | MDPI |
| Butyrylcholinesterase | 58.01–277.48 | MDPI |
These values indicate that the compound has moderate inhibitory effects on both AChE and BuChE, suggesting its potential use in therapeutic applications targeting neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Screening : A study conducted by Desmukh et al. synthesized various benzodioxaphosphole derivatives and screened them for antibacterial activity against a panel of bacterial strains. The results indicated that certain derivatives exhibited strong antibacterial activity compared to standard antibiotics .
- Enzyme Inhibition Studies : Research published in MDPI highlighted the synthesis of N-Alkyl derivatives of benzodioxaphosphole compounds and their evaluation as enzyme inhibitors. The study found that these compounds showed promising inhibition profiles against cholinesterases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
